molecular formula C22H19F3O4S B1585672 2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulfonate CAS No. 81128-01-0

2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulfonate

Cat. No. B1585672
CAS RN: 81128-01-0
M. Wt: 436.4 g/mol
InChI Key: LTJCXSMAZCZPIK-UHFFFAOYSA-M
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Description

“2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulfonate” is a chemical compound with the molecular formula C22H19F3O4S . It has a molecular weight of 436.44 .


Physical And Chemical Properties Analysis

The melting point of this compound is reported to be between 181-183°C . Other physical and chemical properties were not found in the search results.

Scientific Research Applications

Organic Synthesis Applications

  • Synthesis of Chrysene Derivatives: Trifluoromethanesulfonic acid promotes the one-pot synthesis of chrysene derivatives from ortho-[2-(4-methoxylphenyl)-alkynyl]acetophenones and ortho-alkynylbenzaldehydes. Isochromenylium is identified as a key intermediate in this process (Guo et al., 2015).
  • Electroluminescent Devices: Diphenylsulfone derivatives substituted with various donor moieties showed promise in electroluminescent devices due to their high triplet levels and glass-forming properties (Bezvikonnyi et al., 2020).

Material Science Applications

  • Fuel Cell Technology: Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers have been synthesized for proton exchange membrane applications in fuel cells, showing improved performance due to their controlled water uptake and proton conductivity (Sankir et al., 2007).

Advanced Materials and Chemical Properties

  • Supramolecular Hetero-bimetallacycles: Research into supramolecular hetero-bimetallacycles explored their potential in anticancer potency through intracellular release mechanisms, showcasing significant effectiveness against various cancer cells (Mishra et al., 2014).
  • Sulfonated Polyimide Copolymers: Novel sulfonated polyimide (SPI) copolymers containing pendant perfluorosulfonic acid groups were synthesized, demonstrating solubility in polar organic solvents and thermal stability, suitable for high-performance applications (Saito et al., 2011).

properties

IUPAC Name

2,4-diphenyl-5,6,7,8-tetrahydrochromen-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19O.CHF3O3S/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20;2-1(3,4)8(5,6)7/h1-6,9-12,15H,7-8,13-14H2;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJCXSMAZCZPIK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371869
Record name 2,4-Diphenyl-5,6,7,8-tetrahydro-1-benzopyran-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulfonate

CAS RN

81128-01-0
Record name 2,4-Diphenyl-5,6,7,8-tetrahydro-1-benzopyran-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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